4-Methylenecyclopentane-1,2-dicarboxylic acid 4-Methylenecyclopentane-1,2-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 90474-14-9
VCID: VC3935443
InChI: InChI=1S/C8H10O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h5-6H,1-3H2,(H,9,10)(H,11,12)
SMILES: C=C1CC(C(C1)C(=O)O)C(=O)O
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol

4-Methylenecyclopentane-1,2-dicarboxylic acid

CAS No.: 90474-14-9

Cat. No.: VC3935443

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

4-Methylenecyclopentane-1,2-dicarboxylic acid - 90474-14-9

Specification

CAS No. 90474-14-9
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name 4-methylidenecyclopentane-1,2-dicarboxylic acid
Standard InChI InChI=1S/C8H10O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h5-6H,1-3H2,(H,9,10)(H,11,12)
Standard InChI Key WRJRZNHDCDDIFH-UHFFFAOYSA-N
SMILES C=C1CC(C(C1)C(=O)O)C(=O)O
Canonical SMILES C=C1CC(C(C1)C(=O)O)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

MCPDA features a cyclopentane backbone with two carboxylic acid groups at the 1- and 2-positions and a methylene (CH2\text{CH}_2) group at the 4-position. The planar geometry of the cyclopentane ring imposes steric constraints, influencing its reactivity and intermolecular interactions. The IUPAC name, 4-methylidenecyclopentane-1,2-dicarboxylic acid, reflects this substitution pattern .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight170.16 g/mol
Density1.32 g/cm³
Boiling Point386.8°C at 760 mmHg
Flash Point201.9°C
Canonical SMILESC=C1CC(C(C1)C(=O)O)C(=O)O

The relatively high boiling point suggests strong intermolecular hydrogen bonding between carboxylic acid groups, a feature common to dicarboxylic acids.

Chemical Reactivity

Carboxylic Acid Reactivity

The dual carboxylic acid groups enable typical acid-base reactions, including:

  • Esterification: Formation of diesters (e.g., trans-diethyl 4-methylene-1,2-cyclopentane dicarboxylate) using ethanol and acid catalysts.

  • Salt Formation: Neutralization with bases to produce dicarboxylate salts.

Methylene Group Transformations

The exocyclic methylene group participates in:

  • Electrophilic Addition: Halogenation (e.g., bromination) under radical or ionic conditions.

  • Oxidation: Conversion to a ketone or epoxide using ozone or peroxides.

Biological Activity

Antioxidant Properties

MCPDA’s ability to scavenge free radicals, such as hydroxyl (OH\cdot\text{OH}) and superoxide (O2\text{O}_2^-) radicals, positions it as a candidate for mitigating oxidative stress in biological systems.

Industrial and Research Applications

Polymer Chemistry

The bifunctional carboxylic acid groups enable MCPDA to act as a monomer in polyesters or polyamides. Its rigid cyclopentane core could enhance thermal stability in polymer matrices.

Pharmaceutical Intermediates

MCPDA serves as a scaffold for synthesizing bioactive molecules, particularly antifungal agents. Structural analogs like cispentacin (a cyclopentane-containing antifungal) highlight its potential.

Comparative Analysis with Analogues

CompoundStructureKey Differences
Cyclopentane-1,2-dicarboxylic acidNo methylene groupReduced reactivity at C4
4-Methylenecyclohexane-1,2-dicarboxylic acidLarger ring size (cyclohexane)Altered steric and electronic profiles

The methylene group in MCPDA enhances its electrophilicity compared to non-unsaturated analogs, broadening its utility in synthesis.

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